molecular formula C10H13ClO2 B14029401 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene

Cat. No.: B14029401
M. Wt: 200.66 g/mol
InChI Key: GSHYETSGAPFXAC-UHFFFAOYSA-N
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Description

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is a chlorinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the 2-position and methyl groups at the 3- and 5-positions. For example, chlorination reactions using thionyl chloride (SOCl2) have been shown to yield chlorinated derivatives of mesitylene derivatives in high yields (50–71%) under optimized conditions . The methoxymethoxy group likely influences electronic and steric properties, differentiating it from simpler chloro- or methyl-substituted analogs.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-chloro-2-(methoxymethoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C10H13ClO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3

InChI Key

GSHYETSGAPFXAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCOC)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene generally follows a multi-step sequence involving:

This sequence ensures regioselective functionalization and protection of reactive sites to achieve the target compound with high purity and yield.

Detailed Synthetic Route and Reaction Conditions

Step Reaction Reagents and Conditions Notes Typical Yield
1 Protection of phenol to methoxymethoxy ether React 3,5-dimethylphenol with chloromethyl methyl ether (MOM-Cl) in the presence of base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous THF or DMF solvent Base deprotonates phenol enabling nucleophilic substitution; low temperature (0–25°C) to control reaction 70–85%
2 Selective chlorination of the aromatic ring Use N-chlorosuccinimide (NCS) or chlorine gas (Cl2) with FeCl3 catalyst in dichloromethane or similar solvent at low temperature (0–25°C) Controlled chlorination to avoid over-chlorination; regioselectivity favors 1-position due to directing effects of methoxymethoxy and methyl groups 50–71%

Key Considerations:

  • Temperature control is critical to prevent multiple chlorination.
  • Purification typically involves column chromatography to isolate the desired mono-chlorinated product.
  • The methoxymethoxy group serves as a protecting group for the phenol, preventing undesired side reactions during chlorination.

Industrial Scale Preparation

Industrial synthesis mirrors laboratory methods but is optimized for scale, cost, and environmental factors:

  • Use of industrial-grade reagents like chlorine gas and chloromethyl methyl ether with rigorous temperature and reaction time control.
  • Solvent recycling and waste minimization protocols are implemented.
  • Reaction monitoring via in-line spectroscopic methods ensures consistent product quality.
  • Purification may involve crystallization or extraction techniques rather than chromatography to accommodate large volumes.

Research Outcomes and Data Tables

Reaction Optimization Data

Parameter Conditions Tested Optimal Condition Yield (%) Notes
Chlorinating agent Cl2, NCS, SOCl2 NCS with FeCl3 catalyst 65–71 NCS offers better selectivity and milder conditions
Solvent Dichloromethane, chloroform, acetonitrile Dichloromethane 70 Good solubility and control of reaction
Temperature 0°C, 10°C, 25°C 0–10°C 71 Lower temperatures reduce over-chlorination
Base for MOM protection NaH, K2CO3, NaOH K2CO3 in DMF 80 Mild base prevents side reactions

Spectroscopic Characterization Outcomes

  • [^1H NMR](pplx://action/followup): Methyl protons at δ ~2.3 ppm (singlet), methoxymethoxy protons at δ ~3.3 ppm (-OCH3) and δ ~5.2 ppm (-OCH2O-).
  • [^13C NMR](pplx://action/followup): Characteristic signals for methoxymethoxy carbons at δ ~56–60 ppm and δ ~94–98 ppm.
  • IR Spectroscopy: C-Cl stretch at 550–650 cm⁻¹; absence of free OH stretch confirming ether formation.
  • Mass Spectrometry: Molecular ion peak at m/z ~214 consistent with C10H13ClO2.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Yield Range
MOM Protection + NCS Chlorination 3,5-Dimethylphenol MOM-Cl, K2CO3, NCS, FeCl3 High regioselectivity, mild conditions Requires handling of toxic MOM-Cl 60–71%
Direct Chlorination with Cl2 Gas 2-(Methoxymethoxy)-3,5-dimethylbenzene Cl2, FeCl3, DCM Simple reagents Risk of over-chlorination, requires careful control 50–65%
Alternative Chlorinating Agents (e.g., SOCl2) Mesitylene derivatives SOCl2 High yield in some cases Less selective, harsh conditions 50–71%

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene derivatives.

    Oxidation: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzaldehyde or 2-(methoxymethoxy)-3,5-dimethylbenzoic acid.

    Reduction: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.

Scientific Research Applications

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and methoxymethoxy groups play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Chlorinated Methylbenzenes

1-(Chloromethyl)-3,5-dimethylbenzene (C9H11Cl):

  • Synthesis : Produced via C–H activation of mesitylene using (Phebox)Ir complexes, followed by chlorination with SOCl2. Yields improve from 50% to 71% with excess SOCl2 (10 equivalents) .
  • NMR Data : Distinct ¹H and ¹³C NMR signals include benzylic CH2Cl at 4.15 ppm and methyl groups at 2.04 ppm .

Ether-Containing Chlorinated Compounds

1-Chloro-2-(chloromethyl)-3,5-dioxahexane (C5H10Cl2O2):

  • Structure : Features a six-membered dioxa ring with two chlorine atoms. Molecular weight = 173.04 g/mol; density = 1.23 g/cm³ .
  • Comparison : The dioxahexane ring introduces conformational flexibility and ether oxygen atoms, enhancing solubility in polar solvents. In contrast, the rigid aromatic core of the target compound may favor stability in organic media.

Nitro- and Methoxy-Substituted Benzenes

1,5-Dichloro-3-Methoxy-2-nitrobenzene (C7H5Cl2NO3):

  • Functional Groups: Combines nitro (-NO2), methoxy (-OCH3), and chloro (-Cl) groups. Molecular weight = 222.03 g/mol .
  • Toxicity : Nitro groups are associated with heightened toxicity in substituted benzenes (e.g., nitrobenzene EC50 = 0.18 mM in Propsilocerus akamusi larvae) . The target compound’s methoxymethoxy group may reduce acute toxicity compared to nitro derivatives.

Toxicity and Environmental Impact

Substituted benzenes exhibit toxicity trends dependent on substituent type and position:

  • Toxicity Order: Chlorinated derivatives (e.g., p-chlorophenol, EC50 = 0.08 mM) > methylbenzenes (e.g., 1,3-dimethylbenzene, EC50 = 0.48 mM) > methoxy-substituted compounds .
  • Inference for Target Compound : The methoxymethoxy group may lower toxicity relative to chloromethyl or nitro analogs, but synergistic effects in mixtures (observed in 52.63% of binary combinations) warrant further study .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (If Available) Toxicity Profile (EC50)
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene C10H13ClO2 200.66 Chloro, methoxymethoxy, dimethyl N/A Likely lower than nitro analogs
1-(Chloromethyl)-3,5-dimethylbenzene C9H11Cl 154.64 Chloromethyl, dimethyl 50–71% Higher than chlorobenzene
1-Chloro-2-(chloromethyl)-3,5-dioxahexane C5H10Cl2O2 173.04 Chloro, chloromethyl, ether N/A Not reported
1,5-Dichloro-3-Methoxy-2-nitrobenzene C7H5Cl2NO3 222.03 Dichloro, methoxy, nitro N/A Likely high due to nitro group

Biological Activity

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene, a chlorinated aromatic compound, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is characterized by a chlorine atom and methoxymethoxy groups attached to a dimethylbenzene core. The presence of these functional groups may influence its solubility, bioavailability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine atom can enhance the lipophilicity of the molecule, potentially improving its permeability across cell membranes. Additionally, the methoxymethoxy groups may facilitate interactions with specific molecular targets due to their electron-donating properties.

Antimicrobial Activity

Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) : In related studies, compounds similar to 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene demonstrated MIC values ranging from 62.5 μg/mL for antifungal activity against C. albicans .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. Preliminary studies suggest that while some chlorinated compounds exhibit antimicrobial properties, they may also possess low toxicity towards human cells at certain concentrations.

  • Toxicity Threshold : In a study involving related compounds, concentrations up to 125 μg/mL showed no significant cytotoxic effects on normal gastric mucosal epithelial cells .

Case Studies

  • Antifungal Activity : A study on 2-chloro-1,3-dimethoxy-5-methylbenzene, a structural analogue of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene, revealed its ability to induce apoptosis in C. albicans through oxidative stress mechanisms . This highlights the potential for developing antifungal agents based on similar chemical structures.
  • Antibacterial Efficacy : Research on related chlorinated compounds demonstrated effective inhibition of both methicillin-sensitive and resistant strains of Staphylococcus aureus , suggesting that modifications in the molecular structure can enhance antibacterial potency .

Data Tables

Compound NameMIC (μg/mL)Target OrganismToxicity Level
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzeneTBDTBDTBD
2-Chloro-1,3-dimethoxy-5-methylbenzene62.5Candida albicansLow
4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide<10Staphylococcus aureusModerate

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene?

Methodological Answer: A typical synthesis involves sequential functionalization of a benzene core:

Starting Material : Begin with 3,5-dimethylphenol.

Methoxymethoxy Introduction : React with chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF) to install the methoxymethoxy (-OCH₂OCH₃) group at the 2-position.

Chlorination : Use a regioselective chlorinating agent (e.g., N-chlorosuccinimide, Cl₂/FeCl₃) to introduce chlorine at the 1-position.

  • Key Considerations : Monitor reaction temperature (0–25°C) to avoid over-chlorination. Purify intermediates via column chromatography.
  • Reference : Analogous chlorination and etherification steps are observed in substituted dimethylbenzene derivatives .

Q. What spectroscopic techniques are optimal for characterizing the structure of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene?

Methodological Answer:

  • <sup>1</sup>H NMR : Identify substituent positions via splitting patterns:
    • Methyl groups (3,5-positions): Singlets at δ ~2.3 ppm.
    • Methoxymethoxy protons: Two singlets (δ ~3.3 ppm for -OCH₃ and δ ~5.2 ppm for -OCH₂O-).
  • <sup>13</sup>C NMR : Confirm carbonyl-free structure; methoxymethoxy carbons appear at δ ~56–60 ppm (OCH₃) and δ ~94–98 ppm (OCH₂O).
  • IR Spectroscopy : Absence of OH stretches (confirming ether formation) and C-Cl stretches at ~550–650 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~214 (C₁₀H₁₃ClO₂).
  • Reference : Structural assignments align with protocols for substituted benzoic acids and biphenyls .

Advanced Research Questions

Q. How can regioselective chlorination be achieved to avoid di- or poly-chlorinated byproducts?

Methodological Answer:

  • Directing Groups : Use the methoxymethoxy group as an ortho/para director. Lower temperatures (0–5°C) minimize radical side reactions.
  • Catalytic Control : Employ Lewis acids (e.g., FeCl₃) in substoichiometric amounts to modulate reactivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution selectivity.
  • Validation : Monitor reaction progress via TLC/GC-MS. Isolate mono-chlorinated product using fractional crystallization.
  • Reference : Similar strategies are documented for chlorinated dimethylbenzenes .

Q. What strategies resolve conflicting NMR data when assigning substituent positions?

Methodological Answer:

  • 2D NMR : Utilize HSQC to correlate <sup>1</sup>H and <sup>13</sup>C signals; COSY identifies coupling between adjacent protons.
  • Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns.
  • Reference : PubChem and EPA DSSTox datasets provide benchmark data for structural validation .

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions vs. traditional methoxy groups?

Methodological Answer:

  • Stability : The methoxymethoxy group is hydrolytically stable under basic conditions but cleavable with acids (e.g., HCl/MeOH), offering orthogonal protection.
  • Steric Effects : The -OCH₂OCH₃ group introduces steric hindrance, slowing coupling kinetics (e.g., Suzuki-Miyaura) compared to -OCH₃.
  • Applications : Useful in iterative synthesis where temporary protection is needed.
  • Reference : Boronic acid derivatives with methoxymethoxy groups are employed in coupling reactions .

Q. What challenges arise in optimizing methoxymethoxy introduction without affecting existing substituents?

Methodological Answer:

  • Competing Reactions : Avoid alkylation of methyl groups by using bulky bases (e.g., DBU) to deprotonate phenolic -OH selectively.
  • Protection/Deprotection : Pre-protect reactive sites (e.g., methyl groups via silylation) if necessary.
  • Reagent Purity : Ensure chloromethyl methyl ether is freshly distilled to prevent decomposition to formaldehyde.
  • Reference : Etherification protocols for similar substrates highlight the need for anhydrous conditions .

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